molecular formula C5H4ClIN2O B11845576 5-Chloro-2-iodo-3-methoxypyrazine

5-Chloro-2-iodo-3-methoxypyrazine

Cat. No.: B11845576
M. Wt: 270.45 g/mol
InChI Key: RSGSCNBTJMOTKU-UHFFFAOYSA-N
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Description

5-Chloro-2-iodo-3-methoxypyrazine is an organic compound with the molecular formula C5H4ClIN2O It is a pyrazine derivative characterized by the presence of chlorine, iodine, and methoxy groups attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-iodo-3-methoxypyrazine typically involves the halogenation of a pyrazine precursor. One common method includes the reaction of 2,3-dichloropyrazine with iodine and a methoxy source under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes steps such as purification, crystallization, and drying to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-iodo-3-methoxypyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated pyrazine derivatives, while oxidation and reduction can lead to the formation of different functionalized pyrazines.

Scientific Research Applications

5-Chloro-2-iodo-3-methoxypyrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-iodo-3-methoxypyrazine involves its interaction with specific molecular targets. The chlorine and iodine atoms can form halogen bonds with target molecules, influencing their chemical behavior. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-iodopyrazine
  • 2-Chloro-5-iodo-3-methylpyrazine
  • 5-Chloro-2-iodo-3-ethoxypyrazine

Uniqueness

5-Chloro-2-iodo-3-methoxypyrazine is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical properties

Properties

Molecular Formula

C5H4ClIN2O

Molecular Weight

270.45 g/mol

IUPAC Name

5-chloro-2-iodo-3-methoxypyrazine

InChI

InChI=1S/C5H4ClIN2O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3

InChI Key

RSGSCNBTJMOTKU-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CN=C1I)Cl

Origin of Product

United States

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